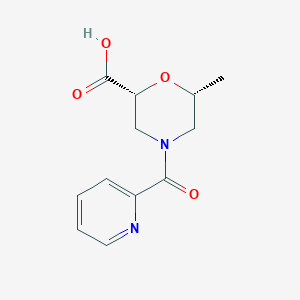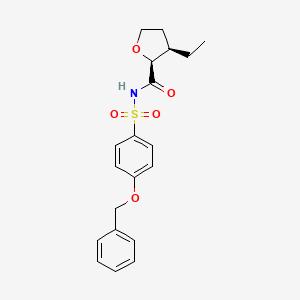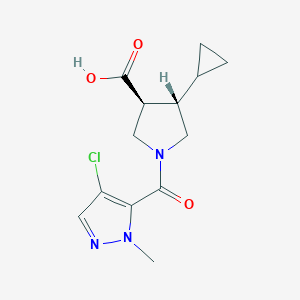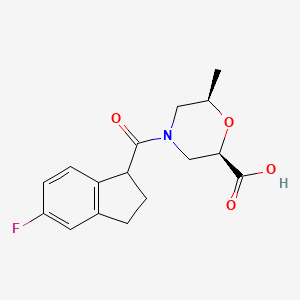
(2R,6R)-6-methyl-4-(pyridine-2-carbonyl)morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6R)-6-methyl-4-(pyridine-2-carbonyl)morpholine-2-carboxylic acid, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPAC belongs to a class of compounds known as morpholines, which are cyclic organic compounds that contain a six-membered ring containing both oxygen and nitrogen atoms.
Mecanismo De Acción
The mechanism of action of (2R,6R)-6-methyl-4-(pyridine-2-carbonyl)morpholine-2-carboxylic acid involves the inhibition of enzyme activity through binding to the active site of the enzyme. The binding of this compound to the enzyme prevents the substrate from binding, thereby preventing the enzymatic reaction from occurring. This inhibition of enzyme activity can lead to the accumulation of neurotransmitters, which can have beneficial effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, the inhibition of monoamine oxidase activity, and the potentiation of neurotransmitter activity. These effects can have beneficial effects on neuronal function and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R,6R)-6-methyl-4-(pyridine-2-carbonyl)morpholine-2-carboxylic acid in lab experiments include its potent inhibitory activity against a range of enzymes, its solubility in water and organic solvents, and its potential applications in drug discovery and development. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise for synthesis, and the potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (2R,6R)-6-methyl-4-(pyridine-2-carbonyl)morpholine-2-carboxylic acid, including the development of new synthetic methods for this compound production, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its potential as a tool for studying enzyme activity and neurotransmitter function. Additionally, further research is needed to investigate the safety and toxicity of this compound at different concentrations and in different biological systems.
Métodos De Síntesis
The synthesis of (2R,6R)-6-methyl-4-(pyridine-2-carbonyl)morpholine-2-carboxylic acid can be achieved through a multi-step process involving the reaction of pyridine-2-carboxylic acid with morpholine, followed by the addition of methyl iodide and subsequent purification steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
(2R,6R)-6-methyl-4-(pyridine-2-carbonyl)morpholine-2-carboxylic acid has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters and have been implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Therefore, this compound has potential applications in the development of new drugs for the treatment of these diseases.
Propiedades
IUPAC Name |
(2R,6R)-6-methyl-4-(pyridine-2-carbonyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-6-14(7-10(18-8)12(16)17)11(15)9-4-2-3-5-13-9/h2-5,8,10H,6-7H2,1H3,(H,16,17)/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBCGWRAKHKWTF-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-2-[[2-(2-tert-butyltetrazol-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339878.png)
![(1S,2R)-2-[[1-(2-methoxyethyl)pyrazole-3-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339885.png)
![(1R,2S)-2-[(7-bromo-2,3-dihydro-1,4-benzodioxine-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7339891.png)
![(1S,2R)-2-[3-(2-bromo-4-methoxyphenyl)propanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7339896.png)
![(3R)-3-(3-bromophenyl)-3-[(2-tert-butyltetrazole-5-carbonyl)amino]propanoic acid](/img/structure/B7339898.png)
![(3S)-3-[[(2S,3R)-3-ethyloxolane-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7339905.png)
![(3S,4S)-4-cyclopropyl-1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339920.png)
![2-[3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]phenyl]acetic acid](/img/structure/B7339922.png)


![6-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339935.png)
![4-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339941.png)
![(2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339961.png)
